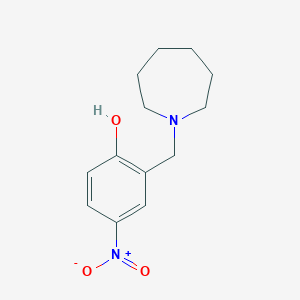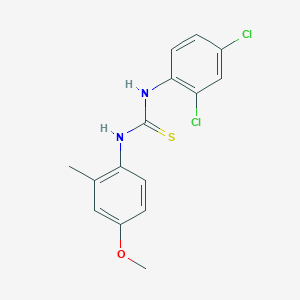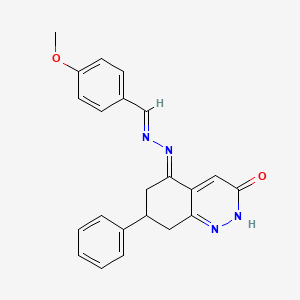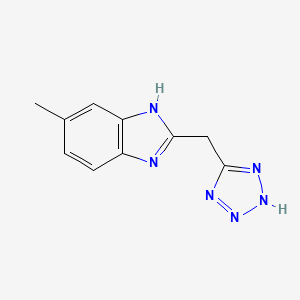
N,N'-2,6-pyridinediylbis(5-methyl-2-furamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-2,6-pyridinediylbis(5-methyl-2-furamide), commonly known as PMFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PMFA is a heterocyclic compound that contains pyridine and furan rings, which are known to possess unique properties that make them useful in different applications.
科学的研究の応用
PMFA has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and drug discovery. In organic synthesis, PMFA has been used as a building block for the synthesis of various heterocyclic compounds. In catalysis, PMFA has been shown to exhibit excellent catalytic activity in various reactions, including the Suzuki-Miyaura coupling reaction. In drug discovery, PMFA has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
作用機序
The mechanism of action of PMFA is not well understood. However, studies have suggested that PMFA may act as a chelating agent, forming complexes with metal ions and thereby affecting various biological processes. PMFA has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
Studies have shown that PMFA exhibits various biochemical and physiological effects. In vitro studies have demonstrated that PMFA exhibits antioxidant and anti-inflammatory activity. PMFA has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that PMFA exhibits neuroprotective effects and improves cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
PMFA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, PMFA also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of PMFA. One area of research is the development of PMFA-based catalysts for various reactions. Another area of research is the investigation of PMFA as a drug candidate for the treatment of various diseases. Further studies are needed to elucidate the mechanism of action of PMFA and to determine its potential toxicity in vivo. Additionally, the development of PMFA derivatives with improved solubility and bioavailability is an area of active research.
合成法
PMFA can be synthesized using various methods, including the reaction of 2,6-pyridinedicarboxylic acid with 5-methylfuran-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure PMFA. Other methods of synthesis include the reaction of 2,6-pyridinedicarboxylic acid with 5-methylfuran-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide.
特性
IUPAC Name |
5-methyl-N-[6-[(5-methylfuran-2-carbonyl)amino]pyridin-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-10-6-8-12(23-10)16(21)19-14-4-3-5-15(18-14)20-17(22)13-9-7-11(2)24-13/h3-9H,1-2H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMMHMJTBIUVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoate](/img/structure/B5837200.png)
![N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5837203.png)

![7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5837231.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole](/img/structure/B5837238.png)


![1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5837247.png)

![N-[2-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5837259.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5837273.png)
![ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate](/img/structure/B5837274.png)
![N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5837299.png)
![N'-[2-(allyloxy)benzylidene]-2-(4-bromophenyl)-2-hydroxyacetohydrazide](/img/structure/B5837302.png)